1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]benzimidazole
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Overview
Description
1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]benzimidazole is a heterocyclic compound that combines the structural features of benzimidazole, azetidine, and bromopyrimidine
Preparation Methods
The synthesis of 1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]benzimidazole typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the benzimidazole core: This is usually achieved by the condensation of o-phenylenediamine with formic acid or its equivalents.
Introduction of the azetidine ring: This step involves the reaction of the benzimidazole derivative with azetidine under specific conditions.
Bromopyrimidine incorporation:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]benzimidazole undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the bromine atom in the pyrimidine ring.
Common reagents include bases like sodium hydroxide and solvents such as acetonitrile. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]benzimidazole has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and antiviral agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]benzimidazole involves its interaction with specific molecular targets. It may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways depend on the biological context and the specific target molecules .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives and azetidine-containing molecules. Compared to these, 1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]benzimidazole is unique due to the presence of the bromopyrimidine moiety, which may enhance its biological activity and specificity .
Similar Compounds
Properties
IUPAC Name |
1-[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN5/c15-10-5-16-14(17-6-10)19-7-11(8-19)20-9-18-12-3-1-2-4-13(12)20/h1-6,9,11H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCQAOKUNMCXFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=N2)Br)N3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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